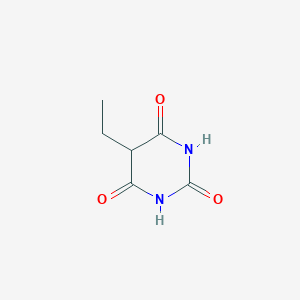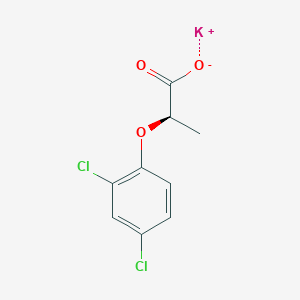
Dichlorprop-P-potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorprop-P-potassium is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It is a potassium salt of dichlorprop-P, which is a synthetic auxin. The chemical formula of dichlorprop-P-potassium is C9H8Cl2KNO3. It is a white crystalline powder with a melting point of 197-200°C. The herbicide is soluble in water and has a low volatility, making it an effective and safe option for weed control.
Wirkmechanismus
Dichlorprop-P-potassium works by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth and development of weeds by causing abnormal cell division and elongation. This leads to the death of the plant.
Biochemische Und Physiologische Effekte
Dichlorprop-P-potassium has been found to have minimal effects on non-target organisms, including mammals, birds, and aquatic life. However, it can be toxic to some plant species, especially if applied at high concentrations. The herbicide is rapidly metabolized by plants and soil microorganisms, reducing its persistence in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorprop-P-potassium is a widely used herbicide in agricultural settings. However, it has limited applications in laboratory experiments due to its specificity for broadleaf weeds. It is not effective against grasses and other monocotyledonous plants. Moreover, its use in laboratory experiments may be restricted due to safety concerns.
Zukünftige Richtungen
The use of dichlorprop-P-potassium in agriculture is expected to continue due to its effectiveness and safety profile. However, there is a need for further research to explore its potential for weed resistance and environmental impacts. Additionally, there is a growing interest in developing new herbicides that are more selective and have lower environmental impacts. This could lead to the development of new compounds that are more effective and sustainable for weed control.
Synthesemethoden
Dichlorprop-P-potassium is synthesized by reacting dichlorprop-P with potassium hydroxide. The reaction takes place in an aqueous medium under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Dichlorprop-P-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelions, clovers, and thistles. The herbicide is commonly used in cereals, pastures, and turf grasses.
Eigenschaften
CAS-Nummer |
113963-87-4 |
|---|---|
Produktname |
Dichlorprop-P-potassium |
Molekularformel |
C9H7Cl2KO3 |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
InChI-Schlüssel |
SIVJKMBJGCUUNS-NUBCRITNSA-M |
Isomerische SMILES |
C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Kanonische SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Andere CAS-Nummern |
113963-87-4 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



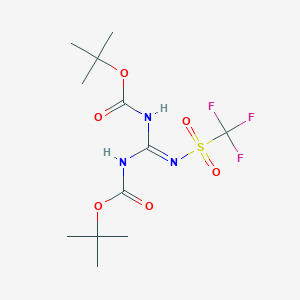
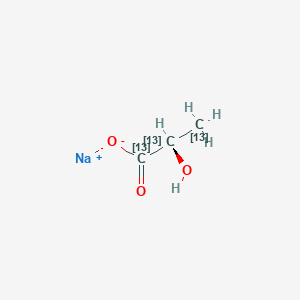
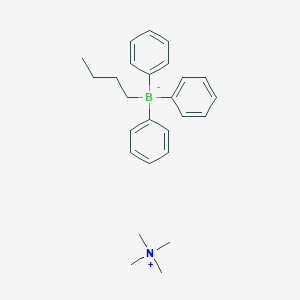
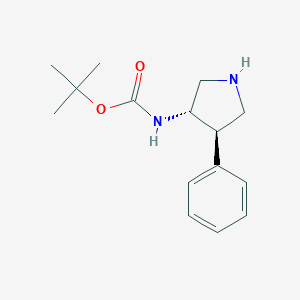
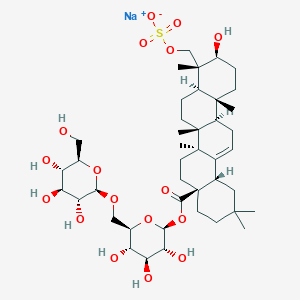
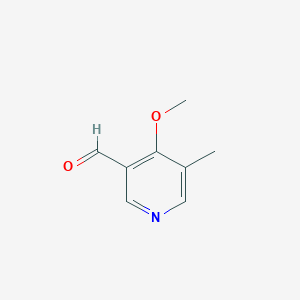
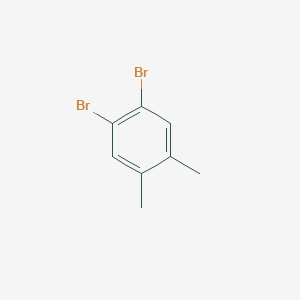
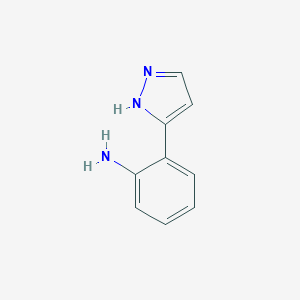

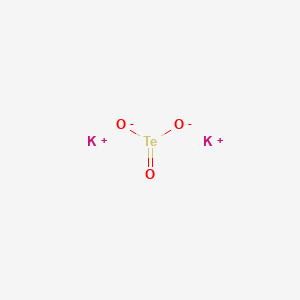
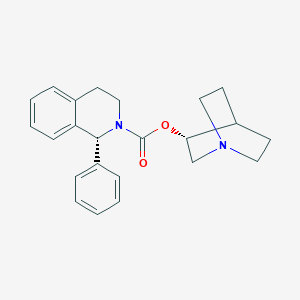
![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

